2-Methylleucine
CAS No.: 105743-53-1
Cat. No.: VC21549930
Molecular Formula: C7H15NO2
Molecular Weight: 145.20 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 105743-53-1 |
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Molecular Formula | C7H15NO2 |
Molecular Weight | 145.20 g/mol |
IUPAC Name | (2S)-2-amino-2,4-dimethylpentanoic acid |
Standard InChI | InChI=1S/C7H15NO2/c1-5(2)4-7(3,8)6(9)10/h5H,4,8H2,1-3H3,(H,9,10)/t7-/m0/s1 |
Standard InChI Key | ARSWQPLPYROOBG-ZETCQYMHSA-N |
Isomeric SMILES | CC(C)C[C@@](C)(C(=O)O)N |
SMILES | CC(C)CC(C)(C(=O)O)N |
Canonical SMILES | CC(C)CC(C)(C(=O)O)N |
Introduction
Chemical Identity and Nomenclature
2-Methylleucine is an alpha,alpha-disubstituted amino acid with the molecular formula C7H15NO2. The compound is officially known by several nomenclatures and identifiers:
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Systematic IUPAC name: (2S)-2-amino-2,4-dimethylpentanoic acid
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Additional synonyms: alpha-Methylleucine, H-ALPHA-ME-LEU-OH, L-Leucine, 2-methyl-
The compound represents a structurally modified version of the naturally occurring amino acid leucine, with an additional methyl group at the alpha carbon position that creates a quaternary carbon center. This modification significantly alters the compound's physical, chemical, and biological properties compared to leucine.
Physical and Chemical Properties
2-Methylleucine possesses several distinctive physical and chemical properties that are important for understanding its behavior in chemical and biological systems:
Property | Value |
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Molecular Formula | C7H15NO2 |
Molecular Weight | 145.20 g/mol |
Physical Appearance | White to light yellow powder |
Melting Point | >237°C (decomposition) |
Optical Rotation | +33° to +39° (20°C, 589 nm, c=1 in water) |
Commercial Purity | 97.5-102.5% |
Enantiomeric Excess | ≥98.0% |
Storage Conditions | Ambient temperature |
These properties are derived from commercial product specifications and chemical databases . The compound's stereochemistry is significant, with the (S)-enantiomer being the predominantly studied form, similar to most naturally occurring amino acids. The high melting point with decomposition suggests strong intermolecular forces, typical of amino acids that form zwitterionic structures.
Structural Characteristics
The defining structural feature of 2-methylleucine is the presence of a methyl group at the alpha carbon position, creating a quaternary carbon center that distinguishes it from the parent amino acid leucine.
Chemical Structure Representations
The structure of 2-methylleucine can be represented using various chemical notations:
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SMILES Notation: CC(C)CC@@(C(=O)O)N
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InChI: InChI=1S/C7H15NO2/c1-5(2)4-7(3,8)6(9)10/h5H,4,8H2,1-3H3,(H,9,10)/t7-/m0/s1
These notations encode the compound's three-dimensional structure, including the configuration at the chiral center. The stereochemistry at the alpha carbon is critical for the compound's biological activity and interactions with enzymes and receptors.
Comparison with Leucine
2-Methylleucine differs from leucine by the addition of a methyl group at the alpha carbon position:
Feature | 2-Methylleucine | Leucine |
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Molecular Formula | C7H15NO2 | C6H13NO2 |
Molecular Weight | 145.20 g/mol | 131.17 g/mol |
Alpha Carbon | Quaternary (tetrasubstituted) | Tertiary (trisubstituted) |
IUPAC Name | (2S)-2-amino-2,4-dimethylpentanoic acid | (2S)-2-amino-4-methylpentanoic acid |
SMILES | CC(C)CC@@(C(=O)O)N | CC(C)CC@HC(O)=O |
The additional methyl group in 2-methylleucine results in increased steric hindrance around the alpha carbon, enhanced hydrophobicity, and altered conformational properties compared to leucine .
Biological Activity and Function
The biological significance of 2-methylleucine stems from its structural relationship to leucine, which is an essential amino acid involved in protein synthesis and metabolic regulation.
Metabolic Interactions
Research indicates that 2-methylleucine interacts with branched-chain-amino-acid aminotransferase, an enzyme crucial for the metabolism of branched-chain amino acids (BCAAs) like leucine, isoleucine, and valine. This interaction suggests potential roles in:
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Regulation of BCAA metabolism
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Protein synthesis pathways
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Cellular energy production
The alpha-methyl substitution likely alters the compound's metabolic stability compared to natural leucine, potentially resulting in different pharmacokinetic properties and biological half-life.
Synthesis and Preparation Methods
The synthesis of 2-methylleucine and its derivatives has been documented in scientific literature, with particular emphasis on radiolabeled versions for biomedical applications.
Synthesis of Radiolabeled Derivatives
The synthesis of L-α-[5-11C]methylleucine, a radiolabeled derivative of 2-methylleucine, has been accomplished through a two-step reaction sequence:
This synthesis method has been optimized with the following parameters:
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Completion time: Within 40 minutes
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Decay-corrected radiochemical yield: 15-38% based on [11C]CH3I
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Radiochemical purity: 95-99%
The method has been validated for potential human use, with palladium impurities in the injectable solution meeting international criteria for human administration .
Research Applications
2-Methylleucine and its derivatives have been investigated for various research and medical applications, particularly in oncology and molecular imaging.
Applications in Molecular Imaging
One of the most significant research applications for 2-methylleucine is in the field of molecular imaging, particularly for cancer detection:
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Radiolabeled derivatives such as L-α-[5-11C]methylleucine have demonstrated potential for tumor visualization using positron emission tomography (PET) imaging
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PET scanning studies in A431 tumor-bearing mice have shown the effectiveness of L-α-[5-11C]methylleucine for visualizing tumors
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Tissue distribution analysis has revealed high accumulation of L-α-[5-11C]methylleucine in tumor tissue, with values of approximately 12±3% injected dose per gram of tissue (%ID/g)
These findings suggest that 2-methylleucine derivatives may have significant potential as diagnostic tools for cancer imaging, likely due to the increased amino acid transport and metabolism observed in many tumor types.
Related Research with Modified Amino Acids
The development of 2-methylleucine parallels research on other modified amino acids for PET imaging. For example, related studies have investigated fluorinated amino acid derivatives such as 2-amino-5-[18F]fluoro-2-methylpentanoic acid ([18F]FAMPe) for brain tumor imaging . This broader research context demonstrates the significance of modified amino acids, including 2-methylleucine, in developing more effective diagnostic tools for oncology.
Specification | Value |
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Appearance | White to light yellow powder |
Infrared spectrum | Conforms to standard |
Assay | 97.5 to 102.5% |
Enantiomeric excess | ≥98.0% |
Specific optical rotation | +33° to +39° (20°C, 589 nm) (c=1 in water) |
These specifications ensure the compound's identity, purity, and stereochemical integrity for research applications .
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